molecular formula C19H14ClN3OS B11130661 N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide

Cat. No.: B11130661
M. Wt: 367.9 g/mol
InChI Key: VIFHSAFVQQSQLX-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide is a synthetic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a thiophen-2-yl group at position 2, and a 4-methylbenzamide moiety at position 3. The imidazopyridine scaffold is recognized for its pharmacological versatility, particularly in central nervous system (CNS) targeting and receptor modulation . The 4-methylbenzamide substituent may influence steric and electronic interactions with biological targets, distinguishing it from analogs with alternative aryl groups .

Properties

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9 g/mol

IUPAC Name

N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide

InChI

InChI=1S/C19H14ClN3OS/c1-12-4-6-13(7-5-12)19(24)22-18-17(15-3-2-10-25-15)21-16-9-8-14(20)11-23(16)18/h2-11H,1H3,(H,22,24)

InChI Key

VIFHSAFVQQSQLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions usually involve the use of a solvent-free environment and microwave irradiation to accelerate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent reactions, which allow for the efficient synthesis of the target product in a single synthetic stage . This approach minimizes the need for multiple purification steps and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazo[1,2-a]pyridine core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Substituents on the Imidazopyridine Core

  • Chlorine vs. Methyl groups may enhance solubility but reduce metabolic resistance compared to halogens . Alpidem (): Features a 6-chloro-2-(4-chlorophenyl)imidazopyridine core. Dual chloro substituents increase lipophilicity and receptor selectivity (e.g., GABA₀α), but may limit CNS penetration due to higher molecular weight .

Aryl Substituents at Position 2

  • Thiophen-2-yl vs. 4-Iodophenyl/4-Chlorophenyl :
    • [11C]CLINME (): Contains a 4-iodophenyl group, optimized for radiolabeling and positron emission tomography (PET) imaging of neuroinflammation. The iodine atom facilitates radioisotope incorporation but introduces steric bulk absent in the thiophene-containing target compound .
    • SL 83-0912 (): Substituted with 4-chlorophenyl, enhancing hydrophobic interactions in anxiolytic applications. Thiophene in the target compound offers π-π stacking versatility and reduced halogen-related toxicity .

Amide Functionalization

  • Benzamide vs. Acetamide: Alpidem (): Uses a dipropylacetamide side chain, favoring GABA receptor binding. 1-{[6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (): Replaces benzamide with a piperidine-carboxylic acid, enhancing solubility but reducing membrane permeability .

Comparative Data Table

Compound Name Core Substituents (Position) Amide Type Key Applications/Findings References
Target Compound 6-Cl, 2-thiophen-2-yl 4-Methylbenzamide Under investigation; structural optimization
4-Chloro-N-[6-methyl-2-(thiophen-2-yl)-imidazo[1,2-a]pyridin-3-yl]benzamide 6-Me, 2-thiophen-2-yl 4-Chlorobenzamide Improved solubility, reduced metabolic stability
[11C]CLINME 6-Cl, 2-(4-iodophenyl) N-Ethyl-N-methylacetamide PET imaging of neuroinflammation
Alpidem 6-Cl, 2-(4-chlorophenyl) N,N-Dipropylacetamide Anxiolytic (GABA receptor modulation)
SL 83-0912 6-Cl, 2-(4-chlorophenyl) N-(2-hydroxypropyl)-N-propylacetamide Anxiolytic candidate with improved solubility

Research Findings and Mechanistic Insights

  • Neuroinflammation Imaging: [11C]CLINME’s acetamide side chain and iodophenyl group enable high-affinity TSPO binding, but the target compound’s benzamide and thiophene may offer alternative binding modes for novel tracers .
  • Metabolic Stability : Chlorine at position 6 in the target compound likely enhances oxidative resistance compared to methyl-substituted analogs, as seen in .

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